

# Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for energy production and biosynthesis.[3] Consequently, GLS1 has emerged as a promising therapeutic target in oncology. **IPN60090** is a potent, selective, and orally bioavailable inhibitor of GLS1.[3][4][5] It exhibits high selectivity for GLS1 over GLS2, with a half-maximal inhibitory concentration (IC50) of 31 nM for GLS1 and over 50,000 nM for GLS2.[3][4] **IPN60090** is currently in phase 1 clinical trials for the treatment of solid tumors.[1][3]

These application notes provide detailed protocols for measuring the enzymatic activity of glutaminase and for determining the inhibitory potency of **IPN60090** using a coupled-enzyme assay.

### **Data Presentation**

Table 1: Inhibitory Activity of IPN60090 against Glutaminase Isoforms



| Compound | Target | IC50 (nM) | Selectivity<br>(GLS2/GLS1) |
|----------|--------|-----------|----------------------------|
| IPN60090 | GLS1   | 31        | >1600-fold                 |
| IPN60090 | GLS2   | >50,000   |                            |

Data sourced from MedchemExpress and InvivoChem.[3][4]

Table 2: Cellular Activity of IPN60090

| Cell Line             | Assay         | IC <sub>50</sub> (nM) |
|-----------------------|---------------|-----------------------|
| A549 (Lung Carcinoma) | Proliferation | 26                    |

Data sourced from MedchemExpress and InvivoChem.[3][4]

# Signaling Pathway and Experimental Workflow Glutaminase Signaling Pathway

The following diagram illustrates the central role of glutaminase in cellular metabolism, a pathway that is inhibited by **IPN60090**.





Click to download full resolution via product page

Caption: Glutaminase (GLS1) converts glutamine to glutamate, fueling central carbon metabolism and biosynthesis. **IPN60090** inhibits this critical step.

# Experimental Workflow for Determining IC<sub>50</sub> of IPN60090

This diagram outlines the key steps for assessing the inhibitory effect of **IPN60090** on glutaminase activity.



### Workflow for IC<sub>50</sub> Determination of IPN60090



Click to download full resolution via product page



Caption: A stepwise workflow for determining the IC<sub>50</sub> value of **IPN60090** against glutaminase 1 (GLS1).

## **Experimental Protocols**

# Protocol 1: In Vitro Glutaminase 1 (GLS1) Activity Assay Using a Coupled-Enzyme System

This protocol describes a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1. The production of glutamate by GLS1 is coupled to the glutamate dehydrogenase (GDH)-mediated reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

#### Materials:

- Recombinant human GLS1 (GAC isoform)
- IPN60090
- L-Glutamine
- Tris buffer (50 mM, pH 8.5)
- Potassium phosphate (50 mM)
- Glutamate Dehydrogenase (GDH) from bovine liver
- β-Nicotinamide adenine dinucleotide (NAD+)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

Preparation of Reagents:



- GLS1 Assay Buffer: 50 mM Tris buffer, pH 8.5, containing 50 mM potassium phosphate.
- GLS1 Enzyme Solution: Prepare a working solution of recombinant human GLS1 in GLS1
   Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
- IPN60090 Stock Solution: Prepare a 10 mM stock solution of IPN60090 in 100% DMSO.
- IPN60090 Working Solutions: Perform serial dilutions of the IPN60090 stock solution in GLS1 Assay Buffer to create a range of concentrations for IC<sub>50</sub> determination. The final DMSO concentration in the assay should not exceed 1%.
- Substrate/Coupling Enzyme Mix: Prepare a solution in GLS1 Assay Buffer containing L-glutamine, NAD+, and GDH. Final concentrations in the assay well should be approximately 10 mM L-glutamine, 2 mM NAD+, and 10 units/mL GDH.

#### Assay Protocol:

- Add 5 μL of IPN60090 working solution or vehicle (GLS1 Assay Buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
- Add 20 μL of the GLS1 enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 μL of the Substrate/Coupling Enzyme Mix to each well.
- Immediately start monitoring the increase in absorbance at 340 nm at 37°C in a microplate reader. Record measurements every minute for 30 minutes.

#### Data Analysis:

- Calculate the rate of reaction (V) for each concentration of IPN60090 by determining the slope of the linear portion of the absorbance versus time curve.
- Normalize the reaction rates to the vehicle control (0% inhibition).
- Plot the percent inhibition versus the logarithm of the IPN60090 concentration.



• Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

# Protocol 2: Cell-Based Assay for Glutaminase Activity and Inhibition by IPN60090

This protocol measures the effect of **IPN60090** on glutaminase activity within intact cells by quantifying the conversion of <sup>13</sup>C-labeled glutamine to <sup>13</sup>C-labeled glutamate using mass spectrometry.

#### Materials:

- A549 cells (or other cancer cell lines of interest)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- IPN60090
- [U-13C5]-L-Glutamine
- Phosphate-Buffered Saline (PBS)
- Methanol (80%, ice-cold)
- Cell scrapers
- Liquid chromatography-mass spectrometry (LC-MS) system

#### Procedure:

- Cell Culture and Treatment:
  - Culture A549 cells in complete medium until they reach approximately 80% confluency.



 Treat the cells with various concentrations of IPN60090 or vehicle (DMSO) for the desired duration (e.g., 24 hours).

#### Isotope Labeling:

- Remove the treatment medium and wash the cells once with warm PBS.
- Add fresh medium containing [U-¹³C₅]-L-Glutamine and incubate for a defined period (e.g., 4 hours).

#### Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
- Scrape the cells and collect the cell lysate/methanol mixture.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the metabolites.

#### LC-MS Analysis:

- Analyze the metabolite extracts using an LC-MS system to separate and quantify the levels of ¹³C₅-glutamine and ¹³C₅-glutamate.
- Use appropriate standards to create a calibration curve for absolute quantification.

#### Data Analysis:

- Calculate the ratio of <sup>13</sup>C<sub>5</sub>-glutamate to total <sup>13</sup>C-labeled metabolites to determine the fractional contribution of glutamine to the glutamate pool.
- Plot the glutamate-to-glutamine ratio or the fractional contribution as a function of IPN60090 concentration to assess the inhibition of cellular glutaminase activity.
- Determine the IC50 value for the inhibition of cellular glutaminase activity.



## Conclusion

The provided protocols offer robust methods for assessing the enzymatic activity of GLS1 and the inhibitory potential of compounds like **IPN60090**, both in a purified system and in a cellular context. These assays are essential tools for the preclinical evaluation of glutaminase inhibitors and for further research into the role of glutamine metabolism in disease. The high potency and selectivity of **IPN60090** make it a valuable pharmacological tool for these studies and a promising candidate for cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Alone and together: current approaches to targeting glutaminase enzymes as part of anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118264#protocols-for-measuring-glutaminase-activity-with-ipn60090]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com